molecular formula C₄₀H₃₁D₈N₃O₂S B1155347 O-Triphenylmethoxy Quetiapine-D8

O-Triphenylmethoxy Quetiapine-D8

Cat. No.: B1155347
M. Wt: 633.87
Attention: For research use only. Not for human or veterinary use.
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Description

O-Triphenylmethoxy Quetiapine-D8 (CAS: T809042) is a deuterium-labeled analog of quetiapine, a second-generation antipsychotic with antagonistic activity at serotonin (5-HT2A) and dopamine (D2) receptors . The compound incorporates eight deuterium atoms at specific positions, enhancing its stability and utility as an internal standard in mass spectrometry (MS)-based assays . Deuterated analogs like this compound are critical for pharmacokinetic studies, enabling precise quantification of parent drugs and metabolites in biological matrices by minimizing ion suppression and matrix effects .

Key properties include:

  • Molecular Formula: C21H17D8N3O3S (based on structural analogs) .
  • Applications: Used in therapeutic drug monitoring, metabolic pathway elucidation, and receptor binding studies .
  • Analytical Advantages: Distinct isotopic signature (e.g., precursor–product ion transition m/z 392.15→258.19) and optimized MS parameters (cone voltage: 50 V; collision energy: 24 eV) differentiate it from non-deuterated quetiapine .

Properties

Molecular Formula

C₄₀H₃₁D₈N₃O₂S

Molecular Weight

633.87

Synonyms

11-[4-[2-(2-Trityloxyethoxy)ethyl]piperazin-1-yl]dibenzo[b,f][a,4]thiazepine-D8;  11-[4-[2-[2-(Triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl]-dibenzo[b,f][1,4]thiazepine-D8

Origin of Product

United States

Comparison with Similar Compounds

Quetiapine-D8 Fumarate (CAS: 1185247-12-4)

  • Molecular Formula : C21H17D8N3O2S·C4H4O4.
  • Key Features :
    • Acts as a 5-HT1A receptor agonist (pEC50: 4.77) and dopamine D2 receptor antagonist (IC50: 6.33 nM) .
    • Used as an internal standard for quantifying quetiapine in plasma via UPLC-MS/MS .
    • MS Parameters : Collision energy: 24 eV; cone voltage: 50 V .

7-Hydroxy Quetiapine-D8 (CAS: 1185098-57-0)

  • Molecular Formula : C21H17D8N3O3S .
  • Key Features :
    • Primary metabolite of quetiapine, critical for studying hepatic metabolism .
    • Binds to dopamine and adrenergic receptors, aiding in neuropharmacological research .
    • Storage : Stable at -20°C for 3 years; soluble in DMSO .

Quetiapine Sulfoxide-D8 (CAS: 1330238-38-4)

  • Molecular Formula : C21H17D8N3O3S .
  • Key Features: Oxidation product of quetiapine; used to assess oxidative metabolic pathways . Synonym: Quetiapine EP Impurity S-d8 .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight Primary Application Key Receptor Activity
O-Triphenylmethoxy Quetiapine-D8 T809042 C21H17D8N3O3S 407.56 Internal standard for MS assays Not explicitly reported
Quetiapine-D8 Fumarate 1185247-12-4 C25H21D8N3O6S 507.63 Pharmacokinetic studies 5-HT1A agonist; D2 antagonist
7-Hydroxy Quetiapine-D8 1185098-57-0 C21H17D8N3O3S 407.56 Metabolic profiling Dopamine/adrenergic receptor binding
Quetiapine Sulfoxide-D8 1330238-38-4 C21H17D8N3O3S 423.56 Oxidative metabolism studies N/A

Analytical and Pharmacokinetic Differences

  • MS Detection :
    • This compound and Quetiapine-D8 Fumarate share similar MS transitions (m/z ~392→258) but differ in retention times due to structural modifications .
    • 7-Hydroxy Quetiapine-D8 exhibits a hydroxyl group, altering its polarity and elution profile in chromatographic systems .
  • Stability :
    • This compound is stable at room temperature during shipping, while 7-Hydroxy Quetiapine-D8 requires storage at -20°C .
  • Receptor Binding :
    • Quetiapine-D8 Fumarate demonstrates dual 5-HT1A/D2 activity, whereas 7-Hydroxy Quetiapine-D8 targets adrenergic pathways .

Research Implications

  • This compound : Ideal for quantifying quetiapine in complex matrices (e.g., vitreous humor) due to its resistance to matrix effects .
  • Quetiapine-D8 Fumarate : Enables precise pharmacokinetic modeling, with a linear calibration range of 0.1–100 ng/mL in plasma .
  • 7-Hydroxy Quetiapine-D8 : Critical for studying dose-dependent metabolic shifts in psychiatric patients .

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